Tefluthrin Tefluthrin Tefluthrin is a synthetic soil pyrethroid insecticide, which can be actively used against corn rootworms and cut worms. It can also be widely used to control a large variety of pests that affect maize and sugar beet crop.
2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate is a cyclopropanecarboxylate ester resulting from the formal condensation of the carboxy group of 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid with the hydroxy group of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. It is a cyclopropanecarboxylate ester, an organofluorine compound and an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 79538-32-2
VCID: VC21181550
InChI: InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3
SMILES: CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Molecular Formula: C17H14ClF7O2
Molecular Weight: 418.7 g/mol

Tefluthrin

CAS No.: 79538-32-2

Cat. No.: VC21181550

Molecular Formula: C17H14ClF7O2

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Tefluthrin - 79538-32-2

Specification

Description Tefluthrin is a synthetic soil pyrethroid insecticide, which can be actively used against corn rootworms and cut worms. It can also be widely used to control a large variety of pests that affect maize and sugar beet crop.
2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate is a cyclopropanecarboxylate ester resulting from the formal condensation of the carboxy group of 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid with the hydroxy group of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. It is a cyclopropanecarboxylate ester, an organofluorine compound and an organochlorine compound.
CAS No. 79538-32-2
Molecular Formula C17H14ClF7O2
Molecular Weight 418.7 g/mol
IUPAC Name (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3
Standard InChI Key ZFHGXWPMULPQSE-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F
SMILES CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Canonical SMILES CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Boiling Point 156 °C at 1 mm Hg
Colorform Colorless solid
Melting Point 44.6 °C
Off-white; MP: 39-43 °C /Technical/

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